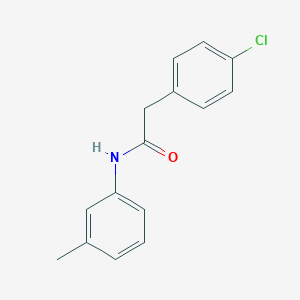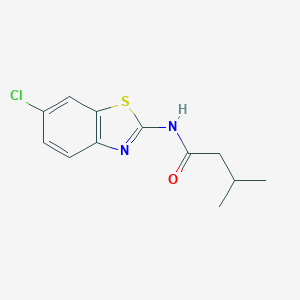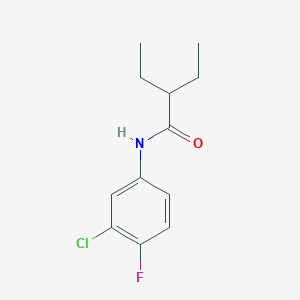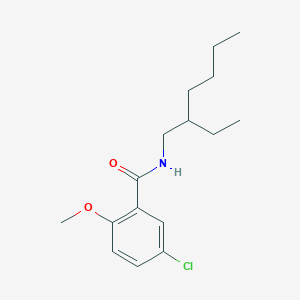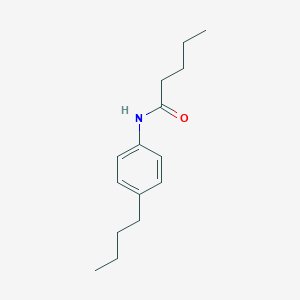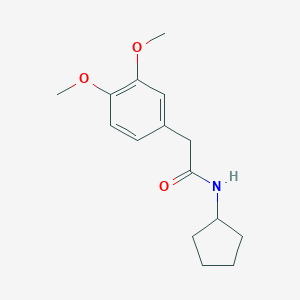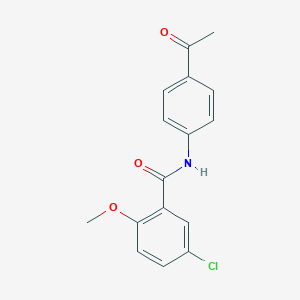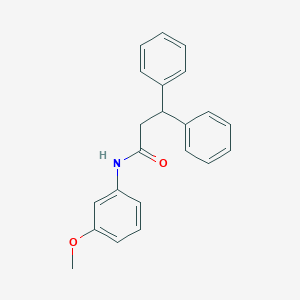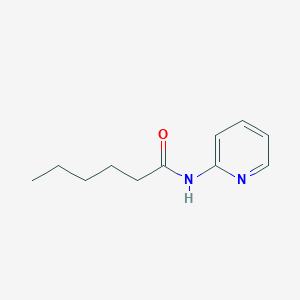
5-chloro-2-methoxy-N-(2-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(2-naphthyl)benzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by GlaxoSmithKline in 2000 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain. It has been shown to selectively inhibit the activity of ERK5, JNK1, and JNK2, which are involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 can induce apoptosis in cancer cells by activating the JNK pathway. It has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has been shown to reduce inflammation and oxidative stress in several animal models.
实验室实验的优点和局限性
5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be selective for certain kinases, which allows for specific targeting of cellular pathways. However, one limitation of 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074. One area of interest is its potential therapeutic applications in cancer treatment. Studies have shown that 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Further research is needed to investigate its potential as a cancer therapy. Another area of interest is its role in inflammation and oxidative stress. 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has been shown to reduce inflammation and oxidative stress in several animal models, and further research is needed to investigate its potential as a treatment for inflammatory diseases.
合成方法
The synthesis of 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 involves several steps. The first step is the conversion of 2-naphthylamine to 2-naphthylisocyanate, followed by the reaction of the isocyanate with 5-chloro-2-methoxybenzoic acid to form 5-chloro-2-methoxy-N-(2-naphthyl)carbamate. The final step involves the hydrolysis of the carbamate to yield 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074.
科学研究应用
5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including ERK5, JNK1, and JNK2. Studies have also shown that 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
属性
分子式 |
C18H14ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-9-7-14(19)11-16(17)18(21)20-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3,(H,20,21) |
InChI 键 |
RXIZSLDHCIPPQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




